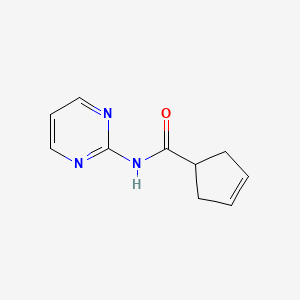![molecular formula C18H27N7 B12266816 N,N,6-trimethyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B12266816.png)
N,N,6-trimethyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,6-trimethyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound featuring a pyrimidine core with multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-trimethyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine and isopropyl groups. Key steps include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Piperazine: Piperazine is often introduced via nucleophilic substitution reactions, where a halogenated pyrimidine derivative reacts with piperazine.
Addition of Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of N,N,6-trimethyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-one.
Reduction: Formation of N,N,6-trimethyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}dihydropyrimidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in the study of enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, N,N,6-trimethyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine could be investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the production of pharmaceuticals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N,N,6-trimethyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine likely involves binding to specific molecular targets such as enzymes or receptors. The pyrimidine and piperazine moieties are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
N,N,4-trimethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine: Similar in structure but with a thiazole ring instead of a pyrimidine.
2,4,6-trimethyl-1,3-phenylenediamine: Shares the trimethyl substitution pattern but differs in the core structure.
Uniqueness
N,N,6-trimethyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine is unique due to its specific combination of pyrimidine and piperazine rings, along with the isopropyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H27N7 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
N,N,6-trimethyl-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C18H27N7/c1-13(2)17-19-7-6-15(21-17)24-8-10-25(11-9-24)18-20-14(3)12-16(22-18)23(4)5/h6-7,12-13H,8-11H2,1-5H3 |
InChI Key |
ZXOZYEQADBDXIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC=C3)C(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Pyridin-4-yl)-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12266736.png)
![5-Chloro-6-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B12266756.png)
![2-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B12266757.png)
![4-{[1-(4-Bromo-2-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B12266766.png)
![4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12266770.png)
![7-Methoxy-3-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12266781.png)
![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine](/img/structure/B12266784.png)
![1-benzyl-4-{[4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one](/img/structure/B12266785.png)
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B12266787.png)
![4-methanesulfonyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B12266788.png)
![5-bromo-4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B12266795.png)
![N-methyl-N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12266807.png)

![3-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B12266810.png)
